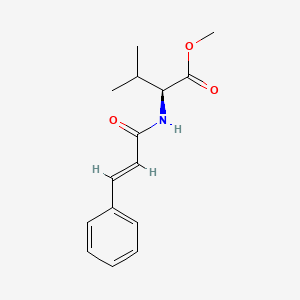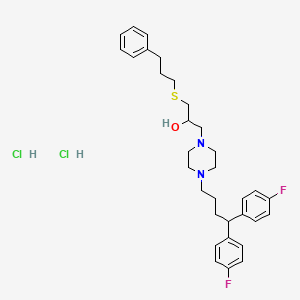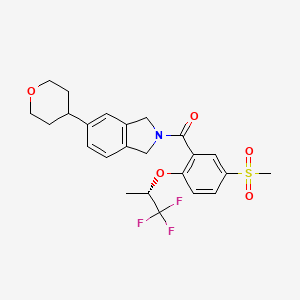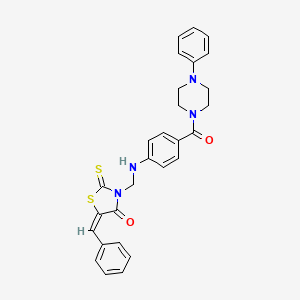
5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione typically involves multiple steps. The general procedure includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzylidene-2-(phenylimino)-thiazolidin-4-one: Known for its antihypertensive and antiarrhythmic activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Exhibits anti-inflammatory properties.
Thiazole derivatives: Broad range of biological activities, including antioxidant, analgesic, and antimicrobial effects.
Uniqueness
5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione stands out due to its unique combination of functional groups, which contribute to its diverse biological activities.
Eigenschaften
CAS-Nummer |
104183-45-1 |
|---|---|
Molekularformel |
C28H26N4O2S2 |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
(5E)-5-benzylidene-3-[[4-(4-phenylpiperazine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H26N4O2S2/c33-26(31-17-15-30(16-18-31)24-9-5-2-6-10-24)22-11-13-23(14-12-22)29-20-32-27(34)25(36-28(32)35)19-21-7-3-1-4-8-21/h1-14,19,29H,15-18,20H2/b25-19+ |
InChI-Schlüssel |
WCTAMSLDWAJWCW-NCELDCMTSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NCN4C(=O)/C(=C\C5=CC=CC=C5)/SC4=S |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NCN4C(=O)C(=CC5=CC=CC=C5)SC4=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



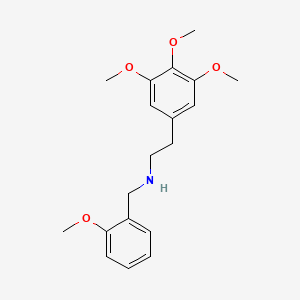


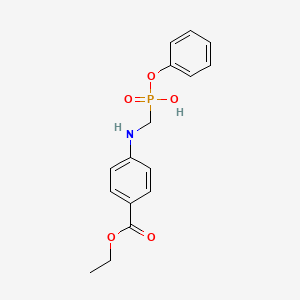
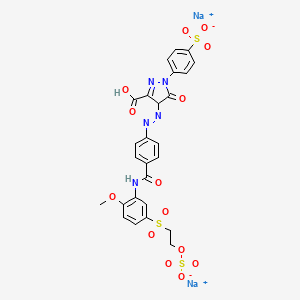
![2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride](/img/structure/B12747716.png)
